molecular formula C5H6ClN3 B2780634 3-Chloro-6-methylpyridazin-4-amine CAS No. 28682-86-2

3-Chloro-6-methylpyridazin-4-amine

Cat. No.: B2780634
CAS No.: 28682-86-2
M. Wt: 143.57
InChI Key: INZOBLXGFYBPDW-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazin-4-amine: is an organic compound with the molecular formula C5H6ClN3 . It belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-Chloro-6-methylpyridazin-4-amine involves the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions.

    Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of drugs targeting various biological pathways.

Industry:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazin-4-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

  • 6-Chloro-4-methylpyridazin-3-amine
  • 3-Chloro-4-methylpyridazine
  • Pyridazinone Derivatives

Comparison:

Biological Activity

3-Chloro-6-methylpyridazin-4-amine is a compound belonging to the pyridazine class, characterized by its unique structural features that include a chlorinated and methylated pyridazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The chemical formula for this compound is C6_6H7_7ClN4_4, with a molecular weight of approximately 158.60 g/mol. The compound exhibits a melting point of around 137 °C and has a predicted density of 1.349 g/cm³. Its structure allows for various chemical transformations, making it a versatile candidate for further pharmacological research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridazine derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating potent activity against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

Compound NameMIC (μM)Target Organism
This compoundTBDTBD
Related Compound A15.625Staphylococcus aureus
Related Compound B62.5Enterococcus faecalis

Anticancer Potential

The anticancer activity of pyridazine derivatives has also been explored. In one study, a series of chlorinated pyridazine compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Case Study: Anticancer Activity
A specific derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanisms underlying the biological activities of this compound are believed to involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, studies have shown that similar compounds can inhibit protein synthesis and disrupt nucleic acid metabolism in bacterial cells . In cancer cells, they may induce apoptosis or inhibit specific signaling pathways critical for cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at various positions on the pyridazine ring can significantly influence their antimicrobial and anticancer properties. For example, substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chlorine (Cl)Increases antimicrobial potency
Methyl (CH₃)Enhances lipophilicity
Amino (NH₂)Improves solubility

Properties

IUPAC Name

3-chloro-6-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)5(6)9-8-3/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOBLXGFYBPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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